3-(4-Fluorophenyl)cyclobutan-1-ol

Description

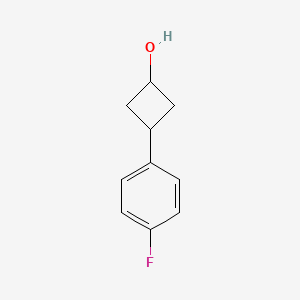

3-(4-Fluorophenyl)cyclobutan-1-ol is a cyclobutane-based compound featuring a hydroxyl group at position 1 and a 4-fluorophenyl substituent at position 3. Its molecular framework combines the steric strain of the cyclobutane ring with the electronic effects of the fluorine atom, making it a structurally unique molecule for pharmaceutical and synthetic applications. The compound has been synthesized via reactions involving boron reagents, such as 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, under controlled conditions in dimethylformamide (DMF) .

Properties

IUPAC Name |

3-(4-fluorophenyl)cyclobutan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO/c11-9-3-1-7(2-4-9)8-5-10(12)6-8/h1-4,8,10,12H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFJZHTFUDWUVBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1O)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143589-43-9, 1184476-34-3 | |

| Record name | (1s,3s)-3-(4-fluorophenyl)cyclobutanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(4-fluorophenyl)cyclobutan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Comparison with Similar Compounds

Structural and Functional Comparisons

Table 1: Comparative Analysis of Substituent Effects on Activity (IC₅₀ Values)

| Compound Name | Substituents (Ring A/B) | IC₅₀ (μM) | Key Structural Features |

|---|---|---|---|

| Cardamonin (non-piperazine chalcone) | Ring A: -OH (ortho, para); Ring B: None | 4.35 | High activity due to hydroxyl groups |

| 2j ((E)-1-(4-bromo-2-hydroxy-5-iodophenyl)-3-(4-fluorophenyl)propanone) | Ring A: Br, I; Ring B: F | 4.703 | Bromine (A) and fluorine (B) enhance activity |

| 2h ((E)-1-(4-chloro-2-hydroxy-5-iodophenyl)-3-(4-methoxyphenyl)propanone) | Ring A: Cl, I; Ring B: OCH₃ | 13.82 | Lower electronegativity increases IC₅₀ |

| 2n ((E)-3-(4-fluorophenyl)-1-(2-hydroxy-5-iodo-4-methoxyphenyl)prop-2-en-1-one) | Ring A: OCH₃, I; Ring B: F | 25.07 | Methoxy (A) reduces activity vs. F (B) |

| 2p ((E)-1-(2-hydroxy-5-iodo-4-methoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one) | Ring A: OCH₃, I; Ring B: OCH₃ | 70.79 | Methoxy (B) further reduces activity |

Key Findings :

- Electronegativity and Activity : Substitution with electronegative groups (e.g., F, Br) at the para position of aromatic rings correlates with lower IC₅₀ values (higher potency). For example, 2j (Br on Ring A, F on Ring B) exhibits an IC₅₀ of 4.703 μM, outperforming 2h (Cl on A, OCH₃ on B; IC₅₀ = 13.82 μM) .

- Methoxy Substitution : Methoxy groups, being electron-donating, significantly reduce activity, as seen in 2p (IC₅₀ = 70.79 μM) compared to 2n (IC₅₀ = 25.07 μM), where fluorine on Ring B partially mitigates this effect .

Conformational and Crystallographic Comparisons

- Dihedral Angles in Pyrazole Derivatives: Pyrazole analogs like 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde exhibit dihedral angles of ~4.6°–5.3° between the pyrazole and fluorophenyl rings, indicating near-planar conformations. In contrast, cyclobutan-1-ol derivatives may adopt more strained or non-planar geometries due to the four-membered ring .

- Planarity vs. Perpendicularity : Isostructural thiazole-pyrazole hybrids (e.g., compounds 4 and 5 in ) show partial planarity, with one fluorophenyl group oriented perpendicularly. This contrasts with 3-(4-fluorophenyl)cyclobutan-1-ol, where the cyclobutane ring imposes distinct torsional constraints .

Pharmacological Context

- Ezetimibe Analogs: Ezetimibe, a cholesterol absorption inhibitor, shares the 4-fluorophenyl motif but incorporates an azetidinone core. The cyclobutan-1-ol structure in this compound may offer different metabolic stability or binding affinities due to reduced ring strain compared to azetidinone .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.